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molecular formula C12H17NO B8514734 N-benzyl-3-methoxypyrrolidine

N-benzyl-3-methoxypyrrolidine

Cat. No. B8514734
M. Wt: 191.27 g/mol
InChI Key: QTKGPIMTYKXKPS-UHFFFAOYSA-N
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Patent
US05322848

Procedure details

A solution of 2.0 g (11 3 mmoles) of N-benzyl-3-hydroxypyrrolidine in 10 ml of dry THF was added dropwise at room temperature to a stirred slurry of 0.53 g (12.4 mmoles) of 56% NaH in 10 ml of dry THF, under nitrogen atmosphere. After 2 h the solution was cooled to 0° C. and 1.8 g (12.4 mmoles) of methyl iodide were added.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH3:16]I>C1COCC1>[CH2:1]([N:8]1[CH2:12][CH2:11][CH:10]([O:13][CH3:16])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)O
Name
Quantity
0.53 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC(CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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